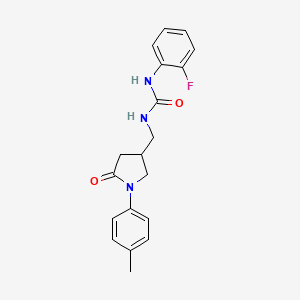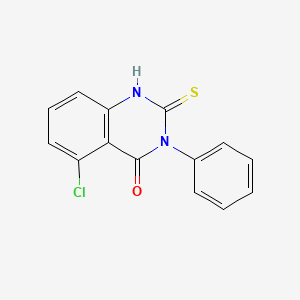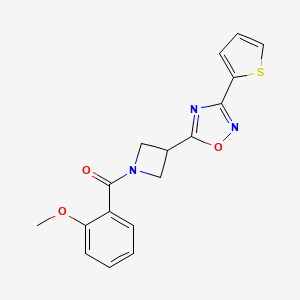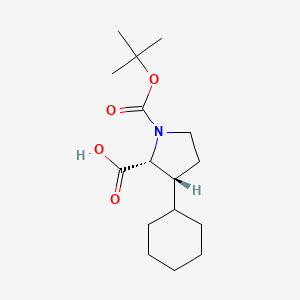![molecular formula C20H25N3O6 B2531566 1-({(3,4-ジメトキシフェネチル)[(2,5-ジオキソ-1-ピロリジニル)メチル]アミノ}メチル)ジヒドロ-1H-ピロール-2,5-ジオン CAS No. 866041-23-8](/img/structure/B2531566.png)
1-({(3,4-ジメトキシフェネチル)[(2,5-ジオキソ-1-ピロリジニル)メチル]アミノ}メチル)ジヒドロ-1H-ピロール-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C20H25N3O6 and its molecular weight is 403.435. The purity is usually 95%.
BenchChem offers high-quality 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物は、潜在的な抗がん活性を示します。研究者は、特に細胞増殖の阻害とアポトーシスの誘導において、がん細胞株に対するその影響を調査してきました。 その正確なメカニズムと潜在的な臨床応用を理解するためには、さらなる研究が必要です .
抗炎症活性
この化合物は、前臨床研究において抗炎症作用を示しています。炎症性経路を調節し、炎症関連の損傷を軽減する可能性があります。 研究者は、炎症性疾患の治療におけるその潜在的な使用を調査しています .
抗酸化作用
その独特の化学構造により、この化合物は抗酸化剤として作用します。フリーラジカルを捕捉し、細胞を酸化ストレスから保護します。 その抗酸化能力に関する調査は、酸化損傷の予防における用途につながる可能性があります .
神経保護の可能性
研究によると、この化合物は神経保護作用を持つ可能性があります。酸化ストレス、炎症、または興奮毒性によって引き起こされる損傷から神経細胞を保護する可能性があります。 研究者は、神経変性疾患におけるその役割を調査しています .
抗ウイルス活性
予備的な研究によると、この化合物は抗ウイルス特性を示しています。ウイルスの複製や宿主細胞への侵入を妨げる可能性があります。 科学者は、抗ウイルス薬としてのその可能性を研究しています .
特性
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-15-4-3-14(11-16(15)29-2)9-10-21(12-22-17(24)5-6-18(22)25)13-23-19(26)7-8-20(23)27/h3-4,11H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOWKKTPSCRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2531485.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride](/img/structure/B2531490.png)
![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
![3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2531499.png)


![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

